2-Methoxy-3-(trifluoromethyl)benzyl bromide

Descripción

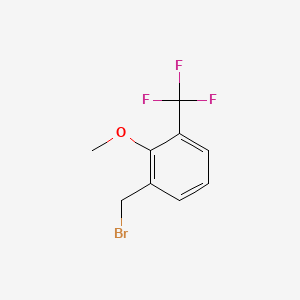

2-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS 775572-31-1) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring (Figure 1). This compound is widely utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the -CF₃ group, which enhances the electrophilicity of the benzylic carbon. The methoxy group introduces steric and electronic effects that modulate reactivity and stability .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-6(5-10)3-2-4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDCBAINEGHXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Methoxy-3-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include methyl derivatives.

Aplicaciones Científicas De Investigación

2-Methoxy-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: The compound is investigated for its potential use in drug development, especially in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy and trifluoromethyl groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Structural and Electronic Effects

Substituent positioning and electronic properties critically influence the reactivity and stability of benzyl bromides. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Selected Benzyl Bromides

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (e.g., -CF₃, -F, -Cl) increase the electrophilicity of the benzylic carbon, accelerating nucleophilic substitution. For example, 3,5-bis(trifluoromethyl)benzyl bromide exhibits very high reactivity due to dual -CF₃ groups .

- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity. However, in this compound, the -CF₃ group counterbalances this effect, resulting in moderate reactivity .

Steric Effects :

- Ortho-substituted analogs (e.g., 2-fluoro-3-(trifluoromethyl)benzyl bromide) face steric hindrance near the reactive C–Br bond, reducing accessibility for nucleophiles .

- Para-substituted derivatives (e.g., 4-(trifluoromethyl)benzyl bromide) avoid steric issues but may suffer from instability due to resonance effects, as seen in p-methoxybenzyl bromide, which is too unstable for practical use .

Stability :

- Meta-substituted compounds (e.g., this compound) generally exhibit higher stability compared to para-substituted analogs due to reduced resonance destabilization .

- Compounds with multiple electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) are prone to decomposition under standard conditions .

Stability and Handling

- Thermal Stability :

- Hygroscopicity :

- Fluorinated analogs (e.g., 2-fluoro-6-(trifluoromethyl)benzyl bromide) are less hygroscopic compared to chlorinated derivatives, simplifying storage .

Actividad Biológica

2-Methoxy-3-(trifluoromethyl)benzyl bromide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxy group and a trifluoromethyl group, serves as a versatile building block in organic synthesis. Its unique structure may influence various biological interactions, making it a candidate for further investigation.

The molecular formula of this compound is C9H8BrF3. The trifluoromethyl group is known for enhancing lipophilicity and altering the electronic properties of compounds, which can lead to increased biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the presence of the trifluoromethyl moiety in similar structures has been linked with increased potency against various bacterial strains. The electron-withdrawing nature of the trifluoromethyl group may enhance the interaction with microbial targets, although specific data on this compound remains limited.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound shows varying levels of cytotoxicity depending on the cell line used. For example, studies have documented IC50 values for related compounds, indicating that modifications in structure significantly affect cytotoxic effects. Further investigations into this compound's cytotoxicity across different cell lines are warranted.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that both the methoxy and trifluoromethyl groups play critical roles in modulating biological activity. Compounds with similar functionalities have demonstrated improved selectivity and potency in various assays. The methoxy group may enhance solubility and bioavailability, while the trifluoromethyl group could improve binding affinity to biological targets.

| Compound Structure | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | Moderate Antimicrobial | 15 | 5 |

| Related Compound B | High Cytotoxicity | 10 | 1 |

Case Studies

A case study involving derivatives of benzyl bromides has shown promising results in targeting specific enzymes associated with cancer proliferation. In vitro studies demonstrated that modifications similar to those found in this compound resulted in significant inhibition of cancer cell growth.

Example Case Study Findings

- Study : Evaluation of Trifluoromethyl Substituted Benzyl Derivatives

- Findings : Compounds exhibited selective inhibition against breast cancer cell lines with IC50 values ranging from 5 to 20 µM.

- : The introduction of trifluoromethyl groups significantly enhances biological activity compared to non-fluorinated analogs.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-methoxy-3-(trifluoromethyl)benzyl bromide?

Answer:

The compound can be synthesized via bromination of the corresponding benzyl alcohol or toluene derivative. A validated method involves treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media to introduce the bromomethyl group . Alternative routes include nucleophilic substitution using K₂CO₃ in polar aprotic solvents like DMF, as seen in analogous reactions with 3-chloro-4-(trifluoromethoxy)benzyl bromide . Key parameters include temperature control (80–100°C) and stoichiometric excess of brominating agents to ensure regioselectivity.

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

- 1H NMR : The benzylic CH₂Br protons typically appear as a singlet at δ 4.6–4.8 ppm. Aromatic protons split into distinct multiplets due to the electron-withdrawing trifluoromethyl and methoxy groups .

- GC-MS : Molecular ion peaks at m/z 239.03 (C₉H₈BrF₃O) confirm the molecular weight.

- HPLC : Purity >98% can be achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do the electron-withdrawing substituents (methoxy and trifluoromethyl) influence nucleophilic substitution reactivity?

Answer:

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, activating the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. In contrast, the methoxy (-OMe) group at the 2-position exerts a mesomeric electron-donating effect, creating regioselectivity challenges. Computational studies (e.g., DFT) suggest that the meta-directing nature of -CF₃ dominates, favoring substitution at the benzyl carbon over ortho/para positions . Experimental validation shows faster reaction rates with amines (e.g., phthalimide displacement in DMF) compared to non-activated benzyl bromides .

Advanced: What contradictions exist in reported reaction yields, and how can they be resolved?

Answer:

Discrepancies arise in reactions with sterically hindered nucleophiles. For example:

- Phthalimide displacement yields >90% in DMF at 80°C , but <70% in THF due to poor solubility.

- Decarboxylative benzylation of glycinate imines shows variability (60–85%), attributed to competing elimination pathways under basic conditions .

Mitigation strategies : - Optimize solvent polarity (e.g., DMF > THF).

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Advanced: How does environmental stability impact experimental design?

Answer:

The compound is moisture-sensitive, with hydrolysis generating 3-(trifluoromethyl)benzyl alcohol as a byproduct. Key stability factors:

- Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials.

- Reaction pH : Acidic media (pH < 5) minimize hydrolysis but may protonate nucleophiles. Buffered systems (e.g., NaHCO₃) balance reactivity and stability .

- Light sensitivity : UV exposure accelerates decomposition; reactions should be conducted under inert gas (N₂/Ar) with foil-wrapped glassware .

Advanced: What are the applications in medicinal chemistry, and how does structural modification enhance bioactivity?

Answer:

- Flocoumafen synthesis : The benzyl bromide serves as a key intermediate for introducing the trifluoromethylbenzyl moiety into anticoagulant rodenticides .

- NK1 receptor antagonists : Enantioselective coupling with L-733,060 scaffolds demonstrates improved blood-brain barrier penetration due to -CF₃’s lipophilicity .

- Combinatorial libraries : Derivatives like 3,5-bis(trifluoromethyl)benzyl bromide enhance protease inhibition (IC₅₀ < 10 nM) by increasing steric bulk and electronic effects .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- Byproducts : Hydrolysis products (e.g., benzyl alcohol) and residual solvents (DMF, MEK) require detection at <0.1% levels.

- Techniques :

Advanced: How can computational modeling guide reaction optimization?

Answer:

- DFT calculations : Predict transition-state energies for SN2 pathways, identifying optimal leaving groups and solvents.

- MD simulations : Model solvation effects in DMF vs. acetonitrile, correlating with experimental kinetic data .

- QSAR studies : Relate substituent electronic parameters (Hammett σ) to reaction rates for diverse nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.